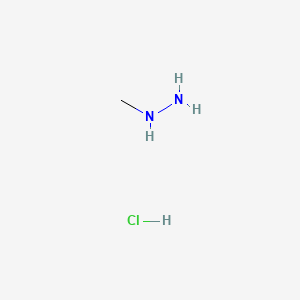
Cysteine-beta-naphthylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-cysteine 2-naphthylamide is an L-cysteine derivative that is the amide obtained by formal condensation of the carboxy group of L-cysteine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound and a human xenobiotic metabolite. It is an amino acid amide, a N-(2-naphthyl)carboxamide and a L-cysteine derivative.
Wissenschaftliche Forschungsanwendungen
Enzyme Activity Measurement
Cysteine-beta-naphthylamide plays a critical role in measuring enzyme activities in various scientific studies. For instance, Wintersberger, Müller-Hartburg, and Tuppy (1966) utilized S-benzyl-l-cysteine-β-naphthylamide to simplify and enhance the chemical determination of oxytocinase activity in pregnancy sera. This substrate, when enzymatically cleaved, allows for either colorimetric or fluorometric estimation, proving more efficient than previously used substrates (Wintersberger, Müller-Hartburg, & Tuppy, 1966).
Fluorometric Method Development
Uete et al. (1977) developed a fluorometric method to measure cystyl-amino peptidase activity, essential in clinical routine work, especially for assessing placental function in pregnancy. In this method, L-cystine-di-beta-naphthylamide, in the presence of a thiol like mercaptoethanol, converts to L-cysteine-beta-naphthylamide, enabling the measurement of enzyme activity hydrolyzing these substrates (Uete et al., 1977).
Intracellular Enzyme Activity Analysis
Ulbricht et al. (1995) quantified intracellular cathepsin activities in human lung tumor cell lines using substrates coupled to 4-methoxy-beta-naphthylamide. This study highlighted the involvement of cysteine proteases like cathepsin B and L in invasive processes of malignant cells, providing insights into their roles in diseases and as potential prognostic markers for human lung cancer (Ulbricht et al., 1995).
Interference Avoidance in Azo Dye Determination
Doebber and Miller (1976) found that cysteine, when used as a sulfhydryl activator in measuring the activity of benzoyl-arginine-β-naphthylamide hydrolase, interfered with the reaction of β-naphthylamine. They developed a method to extract β-naphthylamine quantitatively from the enzyme reaction mixture, significantly minimizing interference and improving the accuracy of enzymatic activity measurements (Doebber & Miller, 1976).
Enzyme Assays in Microplates
Johansen, Knight, and Barrett (1999) described rapid assay procedures for the enzyme legumain using substrates like succinyl-Ala-Ala-Asn-4-methoxy-2-naphthylamide. This work is significant for understanding the role of legumain in antigen processing for MHC class II, highlighting the utility of naphthylamide derivatives in enzyme assays (Johansen, Knight, & Barrett, 1999).
Eigenschaften
CAS-Nummer |
65322-97-6 |
|---|---|
Molekularformel |
C13H14N2OS |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
(2R)-2-amino-N-naphthalen-2-yl-3-sulfanylpropanamide |
InChI |
InChI=1S/C13H14N2OS/c14-12(8-17)13(16)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,17H,8,14H2,(H,15,16)/t12-/m0/s1 |
InChI-Schlüssel |
NCMHLYITDACZJV-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CS)N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CS)N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CS)N |
Sequenz |
C |
Synonyme |
cysteine-beta-naphthylamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



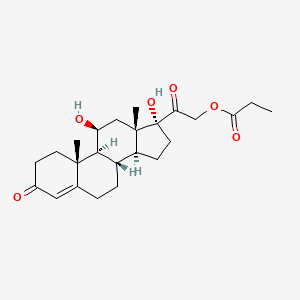

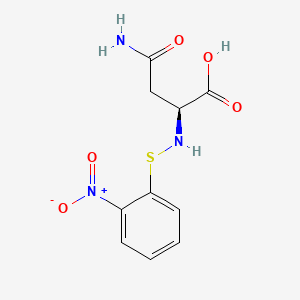


![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)
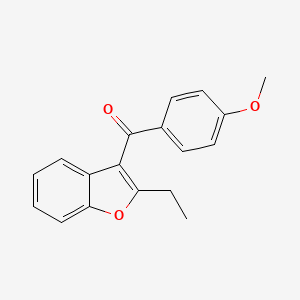

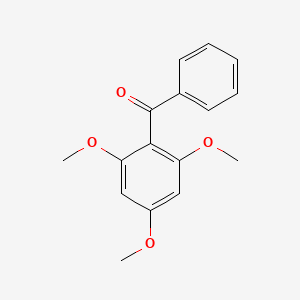
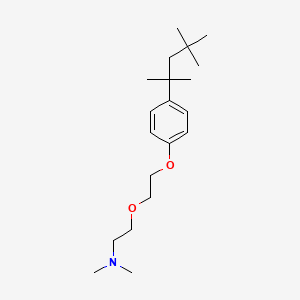

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)

